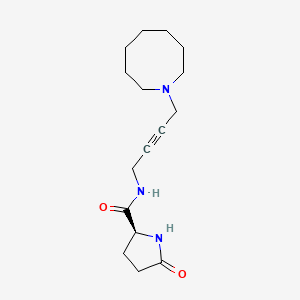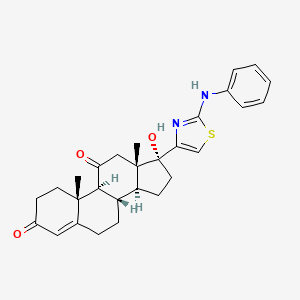
Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medical and scientific research. This compound, in particular, may have unique properties due to its specific chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” likely involves multiple steps, including the formation of the steroid backbone and the introduction of the anilino and thiazolyl groups. Common synthetic routes for steroidal compounds include:
Oxidation and Reduction Reactions: These reactions are used to introduce or modify functional groups on the steroid backbone.
Substitution Reactions: These reactions are used to introduce the anilino and thiazolyl groups.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: To speed up the reactions.
Controlled Temperature and Pressure: To ensure the reactions proceed efficiently.
Chemical Reactions Analysis
Types of Reactions
“Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction might yield alcohols.
Scientific Research Applications
“Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” could have several scientific research applications, including:
Chemistry: As a model compound for studying steroidal chemistry.
Biology: For investigating its biological activity and potential therapeutic uses.
Medicine: As a potential drug candidate for treating various conditions.
Industry: For use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of “Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” would depend on its interaction with biological targets. This could involve:
Molecular Targets: Such as enzymes or receptors.
Pathways Involved: Such as hormonal pathways or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other steroidal compounds with similar functional groups. Examples could be:
Androst-4-ene-3,11-dione: Without the anilino and thiazolyl groups.
17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-: Without the steroid backbone.
Uniqueness
The uniqueness of “Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-” lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
96971-36-7 |
|---|---|
Molecular Formula |
C28H32N2O3S |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-(2-anilino-1,3-thiazol-4-yl)-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C28H32N2O3S/c1-26-12-10-19(31)14-17(26)8-9-20-21-11-13-28(33,27(21,2)15-22(32)24(20)26)23-16-34-25(30-23)29-18-6-4-3-5-7-18/h3-7,14,16,20-21,24,33H,8-13,15H2,1-2H3,(H,29,30)/t20-,21-,24+,26-,27-,28-/m0/s1 |
InChI Key |
NWALWVBGQQLNBK-FEHSMJKKSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC6=CC=CC=C6)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)NC6=CC=CC=C6)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


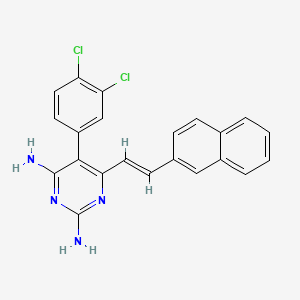
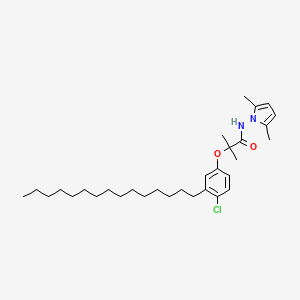
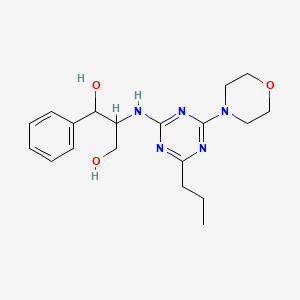
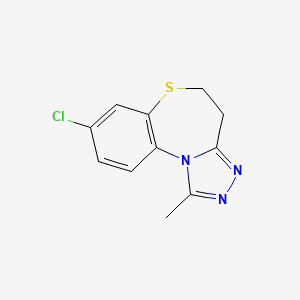


![3-[(1S)-1-(1H-imidazol-5-yl)ethyl]-2-methylbenzoic acid](/img/structure/B12733431.png)
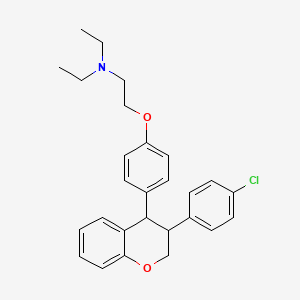

![9-chloro-3-methylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12733447.png)
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)

![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
